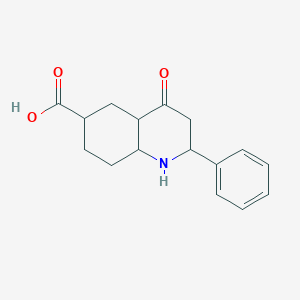
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6-position, a phenyl group at the 2-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of 2-phenyl-1,3-diketone with aniline in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring system. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Known for its antibacterial properties.
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin.
Uniqueness
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 6-position differentiates it from other quinoline derivatives, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
4-oxo-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H19NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-5,11-14,17H,6-9H2,(H,19,20) |
Clé InChI |
QKGROJUWNKXOIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1C(=O)O)C(=O)CC(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


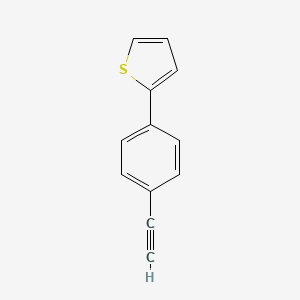

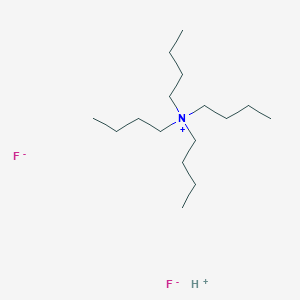
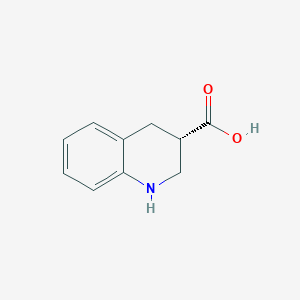
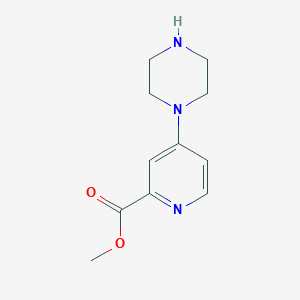


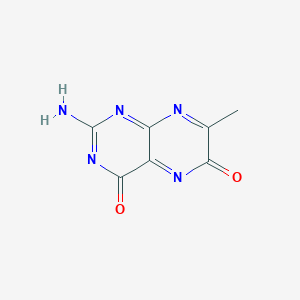
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
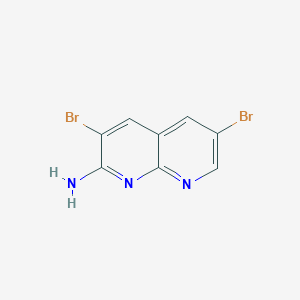
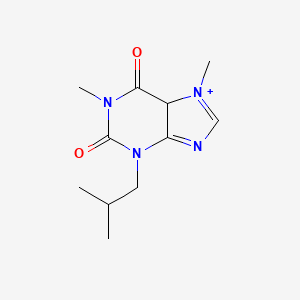
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
